molecular formula C15H20N2O3 B14654530 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine CAS No. 52423-59-3

2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine

Cat. No.: B14654530
CAS No.: 52423-59-3
M. Wt: 276.33 g/mol
InChI Key: GUZNKNHVVNSGJM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . This method is advantageous due to its simplicity, accessibility of the catalyst, and the ability to reuse the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of substituted oxazine compounds .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the inflammatory process. This inhibition reduces the production of inflammatory mediators such as prostaglandins . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

52423-59-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-(4-nitrophenyl)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[e][1,3]oxazine

InChI

InChI=1S/C15H20N2O3/c18-17(19)13-8-6-11(7-9-13)15-16-10-12-4-2-1-3-5-14(12)20-15/h6-9,12,14-16H,1-5,10H2

InChI Key

GUZNKNHVVNSGJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CNC(OC2CC1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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